

Technical Guide: Lapatinib (CAS 175205-88-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone
Cat. No.:	B1301603

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of Lapatinib, a potent dual tyrosine kinase inhibitor. While the user initially inquired about CAS number 175205-88-6, which corresponds to a chemical intermediate, this guide focuses on the closely related and clinically significant final product, Lapatinib. Lapatinib targets the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). We will discuss its interaction with the HER2 signaling pathway, present key quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows involved. Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of HER2 and EGFR, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival.

C[1][4][5]hemical Identity and Properties

The CAS number 175205-88-6 identifies the chemical 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone. This compound serves as an intermediate in the synthesis of Lapatinib. The final active pharmaceutical ingredient, Lapatinib, is a more complex molecule.

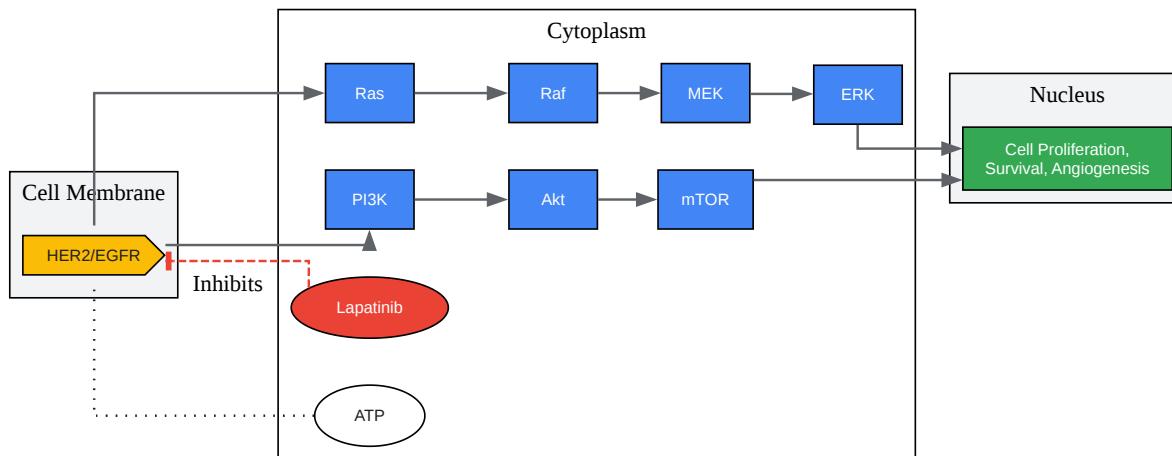
Table 1: Physicochemical Properties of Lapatinib

Property	Value	Reference
IUPAC Name	N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine	
CAS N[9]umber	231277-92-2 (Lapatinib base)	
Molecular Formula	C ₂₉ H ₂₆ ClFN ₄ O ₄ S	
Molec[3]ular Weight	581.1 g/mol	
Appeal[3]rance	Yellow solid	
Solub[10]ility	Water: 0.007 mg/mL (as ditosylate monohydrate at 25°C)	

2.[3] Mechanism of Action

Lapatinib is a potent and selective inhibitor of the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2. It competitively and reversibly binds to the ATP-binding pocket of these receptors, which prevents autophosphorylation and the subsequent activation of downstream signaling pathways. The two primary signaling cascades inhibited by Lapatinib are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By blocking these pathways, Lapatinib effectively halts tumor cell growth and can induce apoptosis (programmed cell death).

Sig[1][4]naling Pathway Diagram



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Lapatinib's inhibition of the HER2 signaling pathway.

Experimental Protocols

Western Blot Analysis of HER2 Pathway Inhibition

This protocol is designed to assess the effect of Lapatinib on the phosphorylation status of key proteins in the HER2 signaling pathway in cancer cell lines.

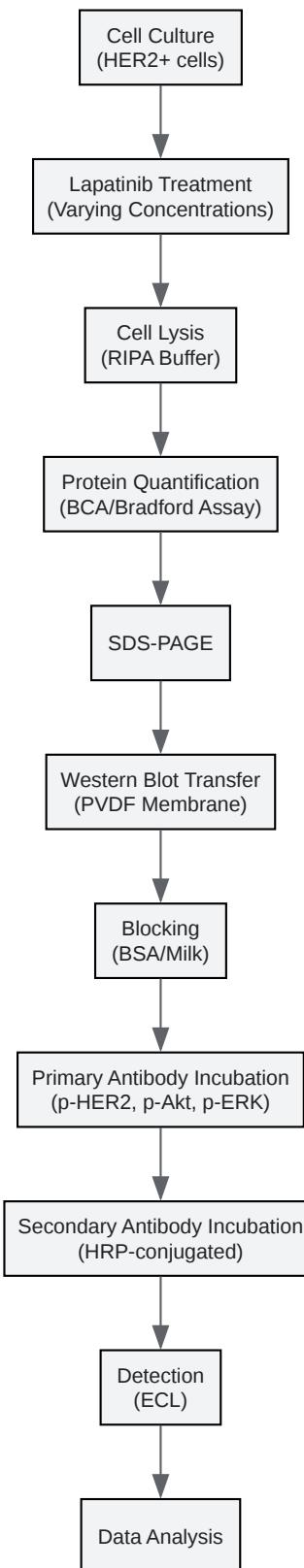
Objectiv[12]e: To confirm that Lapatinib inhibits the phosphorylation of HER2, Akt, and ERK in HER2-overexpressing cancer cells.

Methodology:

- Cell Culture and Treatment:
 - Culture HER2-positive breast cancer cells (e.g., SK-BR-3) to 70-80% confluence.

- Treat the cells with varying concentrations of Lapatinib (e.g., 0, 0.1, 1, 10 μ M) for a specified time (e.g., 2 hours).
- Cell Lysis:
 - Wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
 - Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
 - Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram



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Workflow for Western Blot analysis.

Clinical Applications and Dosing

Lapatinib, in combination with other chemotherapeutic agents, is approved for the treatment of advanced or metastatic breast cancer in patients whose tumors overexpress HER2.

Table 2:[1][3] Clinical Dosing Regimens

Combination Therapy	Lapatinib Dose	Schedule	Indication	Reference
with Capecitabine	1250 mg once daily	Continuous	Advanced or metastatic HER2+ breast cancer after prior therapy	
with Le[1]trozole	1500 mg once daily	Continuous	Hormone receptor-positive, HER2+ metastatic breast cancer in postmenopausal women	
with Tr[1]astuzumab	1000 mg once daily	Continuous	HER2-positive metastatic breast cancer that has progressed on prior trastuzumab-based therapies	

**Note:[13] Dosing should be adjusted based on individual patient tolerability and in cases of hepatic impairment. Lapatinib t[14]ablets should be taken at least one hour before or one hour after a meal.

S[1]ummary

Lapatinib is a critical therapeutic agent in the management of HER2-positive breast cancer. Its mechanism as a dual tyrosine kinase inhibitor of EGFR and HER2 allows for the effective disruption of key oncogenic signaling pathways. The information provided in this guide, including its chemical properties, mechanism of action, experimental protocols, and clinical applications, serves as a comprehensive resource for researchers and clinicians in the field of oncology.

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References

- 1. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib - Wikipedia [en.wikipedia.org]
- 3. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone | CAS 175205-88-6 | TCI JT | 製品詳細 [tci-chemical-trading.com]
- 6. 175205-88-6 | 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. 175205-88-6 | 2,6-dichloro-4-(trifluoromethyl)acetophenone - Alachem Co., Ltd. [alachem.co.jp]
- 8. halochem.com [halochem.com]
- 9. Lapatinib | 1360431-86-2 [chemicalbook.com]
- 10. nbanno.com [nbanno.com]
- 11. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. bccancer.bc.ca [bccancer.bc.ca]

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